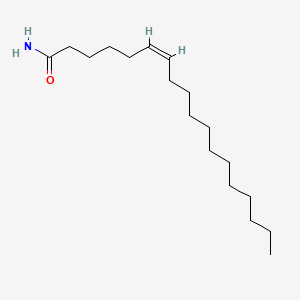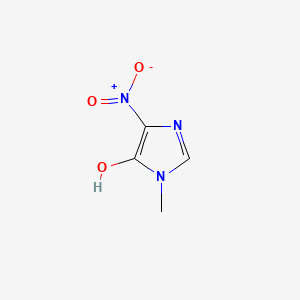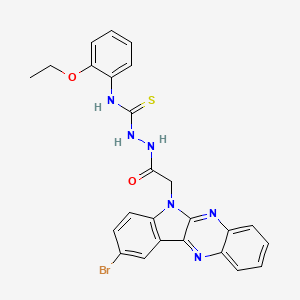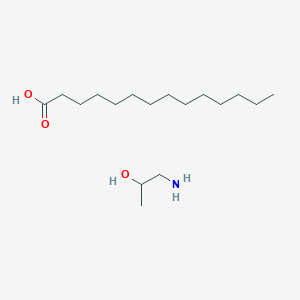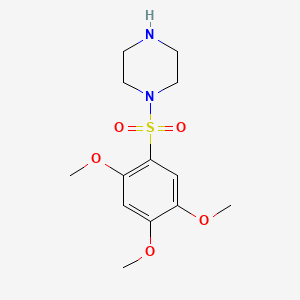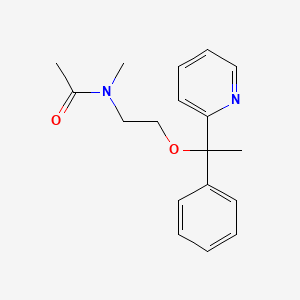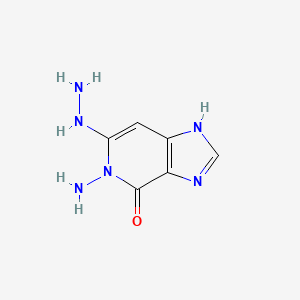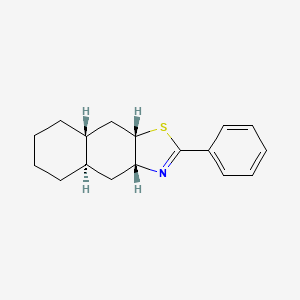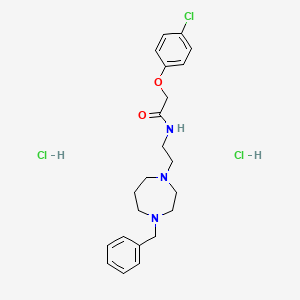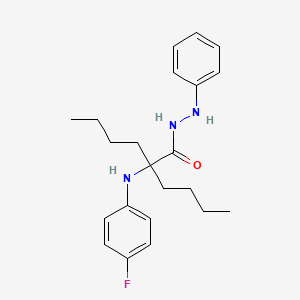
2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a butyl group, a fluorophenyl group, and a phenylhydrazide moiety, making it a complex molecule with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide typically involves multi-step organic reactions. One common method includes the reaction of 2-butyl norleucine with 4-fluorophenyl isocyanate to form the intermediate, which is then reacted with phenylhydrazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide
- Benzamide, N-(4-fluorophenyl)-2-bromo-
Uniqueness
2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide is unique due to the presence of both fluorophenyl and phenylhydrazide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
95101-18-1 |
|---|---|
Fórmula molecular |
C22H30FN3O |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-butyl-2-(4-fluoroanilino)-N'-phenylhexanehydrazide |
InChI |
InChI=1S/C22H30FN3O/c1-3-5-16-22(17-6-4-2,24-19-14-12-18(23)13-15-19)21(27)26-25-20-10-8-7-9-11-20/h7-15,24-25H,3-6,16-17H2,1-2H3,(H,26,27) |
Clave InChI |
IDGYKCYZXHYMEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


